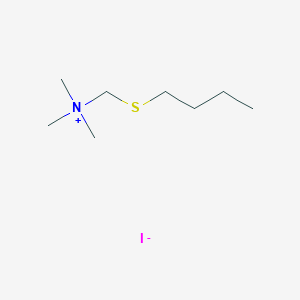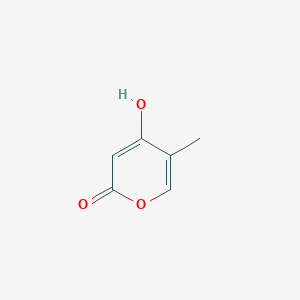
(1,2-Diphenylethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenylethyl)propanedinitrile is an organic compound characterized by the presence of two phenyl groups attached to an ethyl chain, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylethyl)propanedinitrile typically involves the alkylation of propanedinitrile with a suitable diphenylethyl halide. One common method includes the reaction of propanedinitrile with 1,2-diphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (1,2-Diphenylethyl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted nitriles or other derivatives.
Scientific Research Applications
(1,2-Diphenylethyl)propanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,2-Diphenylethyl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
(2,2-Diphenylethyl)propanedinitrile: A structural isomer with similar properties but different reactivity.
(1-Methyl-2,2-diphenylethyl)propanedinitrile: Another isomer with distinct chemical behavior.
Uniqueness: (1,2-Diphenylethyl)propanedinitrile is unique due to its specific arrangement of phenyl groups and nitrile functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
61668-45-9 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1,2-diphenylethyl)propanedinitrile |
InChI |
InChI=1S/C17H14N2/c18-12-16(13-19)17(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,16-17H,11H2 |
InChI Key |
UFBAUZRCMVIRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14559205.png)


![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)
![N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide](/img/structure/B14559232.png)




![Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-](/img/structure/B14559259.png)


